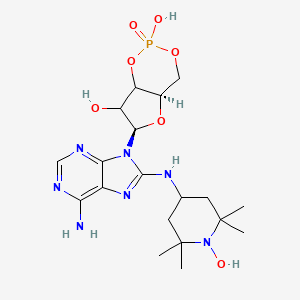

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 8-bromoadenosine cyclic 3',5'-monophosphate, has been investigated to understand the cell-division-promoting activity in plant tissues and their resistance to degradation by phosphodiesterases, providing insights into the synthesis strategies that could be applied to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate (Wood & Braun, 1973).

Molecular Structure Analysis

Studies on the crystal and molecular structure of similar compounds, like 8-methyladenosine 3'-monophosphate dihydrate, reveal detailed conformations and the importance of hydrogen bonding and molecular interactions in stabilizing these molecules (Yasuniwa et al., 1979).

Chemical Reactions and Properties

Research into the reactivity and functionalization of cAMP derivatives, including the synthesis of disubstituted derivatives, sheds light on the chemical behavior and potential reactivity of 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, highlighting its interactions with enzymes and potential as a biochemical tool (Uno et al., 1976).

Physical Properties Analysis

The physical properties of cAMP derivatives, such as their conformational dynamics and stability, are crucial for understanding their biological functions and interactions. Investigations into the properties of similar compounds provide valuable insights into the expected physical characteristics of 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate (Pohorille et al., 1978).

Chemical Properties Analysis

Exploring the chemical properties, including the study of spin-labeled derivatives of cAMP, offers perspectives on the electronic and structural aspects that define the reactivity and interaction potential of 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate with biological targets (Hoppe & Wagner, 1974).

Scientific Research Applications

Cell Division and Plant Tissue Growth

8-Bromoadenosine 3':5'-cyclic monophosphate, a compound similar in structure to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, has been identified as a promoter of cell division in excised tobacco pith parenchyma tissue. When used with an auxin, this compound can replace the cell-division-promoting activity of cytokinesins or 6-substituted adenylyl cytokinin. This suggests its potential role in plant tissue growth and cell division modulation (Wood & Braun, 1973).

Mass Spectrometric Analysis in Protein Kinase Studies

Compounds like 8-(6-aminohexyl)-aminoadenosine-3',5'-cyclic monophosphate have been analyzed using fast atom bombardment mass spectrometry. This method is crucial for understanding the activators of cyclic AMP-dependent protein kinase, demonstrating the compound's significance in bioanalytical studies and protein kinase research (Newton et al., 1995).

Role in Nucleotide-Regulated Phenomena

8-Azidoadenosine-3’,5’-cyclic monophosphate, similar to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, is used as a photoaffinity probe to understand molecular mechanisms of nucleotide-regulated phenomena. This approach helps in determining how nucleotides like cAMP regulate biological activities, offering insights into receptor protein interactions and cellular events regulation (Hoyer, Owens, & Haley, 1980).

Affinity Chromatography in Enzyme Studies

Compounds structurally related to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, like 8-(6-aminohexyl)aminoadenosine 3':5'-cyclic monophosphate, are used in affinity chromatography for enzyme studies. This includes studying protein kinases and understanding their activation and inhibition mechanisms, which are pivotal in biochemical and pharmacological research (Jergil, Guilford, & Mosbach, 1974).

Implications in Cell Differentiation and Death

Research has shown that derivatives of adenosine 3':5'-cyclic monophosphate, closely related to 8-TEMPO-aminoadenosine cyclic 3',5'-monophosphate, are effective in programming cells for terminal differentiation resulting in death. This has significant implications in understanding cell cycle regulation and potential applications in cancer research (Basile, Wood, & Braun, 1973).

Safety And Hazards

The safety and hazards associated with 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate are not specified in the search results. It’s important to handle all chemicals with appropriate safety measures.

Future Directions

The future directions of research involving 8-TEMPO-aminoadenosine Cyclic 3’,5’-Monophosphate are not specified in the search results. Given its role in protein kinase I mapping, it may have potential applications in understanding and treating diseases related to this enzyme.

Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to relevant scientific literature and safety data sheets.

properties

IUPAC Name |

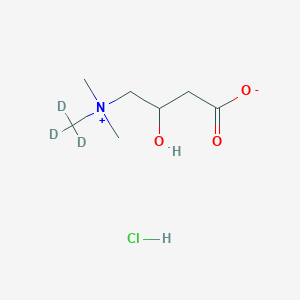

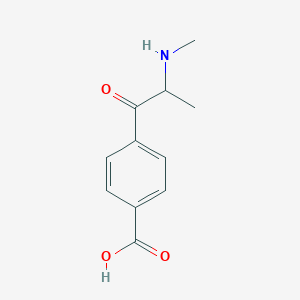

(4aR,6R)-6-[6-amino-8-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)amino]purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N7O7P/c1-18(2)5-9(6-19(3,4)26(18)28)23-17-24-11-14(20)21-8-22-15(11)25(17)16-12(27)13-10(32-16)7-31-34(29,30)33-13/h8-10,12-13,16,27-28H,5-7H2,1-4H3,(H,23,24)(H,29,30)(H2,20,21,22)/t10-,12?,13?,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBKLATJLPRPA-VHBSBENZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2C4C(C5C(O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CC(CC(N1O)(C)C)NC2=NC3=C(N=CN=C3N2[C@H]4C(C5[C@H](O4)COP(=O)(O5)O)O)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N7O7P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-TEMPO-aminoadenosine Cyclic 3',5'-Monophosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid;hydrochloride](/img/structure/B1141312.png)